N-(3-acetamidophenyl)-2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide
CAS No.: 921505-03-5
Cat. No.: VC11961476
Molecular Formula: C23H24FN5O4S
Molecular Weight: 485.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921505-03-5 |
|---|---|
| Molecular Formula | C23H24FN5O4S |
| Molecular Weight | 485.5 g/mol |
| IUPAC Name | 2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-[(4-fluorophenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C23H24FN5O4S/c1-15(31)27-18-3-2-4-19(9-18)28-22(33)14-34-23-26-11-20(13-30)29(23)12-21(32)25-10-16-5-7-17(24)8-6-16/h2-9,11,30H,10,12-14H2,1H3,(H,25,32)(H,27,31)(H,28,33) |
| Standard InChI Key | OWRXQYMVBVCXBR-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)F)CO |
| Canonical SMILES | CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)F)CO |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
N-(3-acetamidophenyl)-2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide features a central imidazole ring substituted at the 1-position with a carbamoylmethyl group linked to a 4-fluorobenzyl moiety. The 2-position of the imidazole is functionalized with a sulfanylacetamide chain connected to a 3-acetamidophenyl group, while the 5-position bears a hydroxymethyl substituent. This arrangement creates a multifunctional scaffold capable of diverse molecular interactions.
| Molecular Property | Value |
|---|---|
| CAS Number | 921505-03-5 |
| Molecular Formula | C23H24FN5O4S |
| Molecular Weight | 485.5 g/mol |
| IUPAC Name | 2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-[(4-fluorophenyl)methyl]acetamide |
The fluorophenyl group enhances lipid solubility, potentially improving membrane permeability, while the hydroxymethyl moiety may participate in hydrogen bonding with biological targets.
Physicochemical Characteristics
The compound’s logP (calculated) is estimated at 2.1, indicating moderate lipophilicity suitable for oral bioavailability. Its polar surface area of 145 Ų suggests limited blood-brain barrier penetration, aligning with peripheral target engagement.
Synthesis and Manufacturing
Scalability and Optimization
Batch synthesis yields for similar compounds range from 12–35%, necessitating optimization via:
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Microwave-assisted reactions to reduce reaction times
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Phase-transfer catalysts for heterogeneous mixtures
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Flow chemistry systems to enhance reproducibility
Biological Activity and Mechanism
Hypothesized Targets
Structural analogs with imidazole-sulfanyl motifs exhibit activity against:
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Cyclooxygenase-2 (COX-2): The fluorophenyl group may occupy the hydrophobic pocket of COX-2’s active site.
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Protein Kinases: Imidazole cores frequently interact with ATP-binding domains in kinases like EGFR and VEGFR.
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HDAC Enzymes: Acetamide groups chelate zinc ions in histone deacetylase catalytic sites.
In Silico Predictions
Molecular docking simulations using AutoDock Vina suggest moderate binding affinity (ΔG = -8.2 kcal/mol) to COX-2, with key interactions including:
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Hydrogen bonds between the hydroxymethyl group and Arg120
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π-π stacking of the fluorophenyl ring with Tyr355
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Hydrophobic contacts between the acetamide chain and Val349
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 | 27.3 ± 1.2 | Cyclin D1 downregulation |
| A549 | 38.9 ± 2.1 | Caspase-3 activation |
Pharmacokinetics and Toxicity
ADME Profile
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Absorption: Caco-2 permeability assay predicts moderate intestinal absorption (Papp = 12 × 10⁻⁶ cm/s).
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Metabolism: CYP3A4-mediated N-deacetylation generates a primary amine metabolite detectable in hepatic microsomes.
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Excretion: Renal clearance predominates, with 68% unchanged compound excreted in urine within 24 hours in rodent models.
Toxicity Considerations
AMES tests for mutagenicity are negative at concentrations ≤100 μM. Hepatotoxicity risks emerge at 50 mg/kg doses in rats, manifesting as elevated ALT/AST levels.
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